molecular formula C11H15N B046510 2-Cyclopropyl-2-phenylethan-1-amine CAS No. 112093-23-9

2-Cyclopropyl-2-phenylethan-1-amine

Cat. No. B046510
CAS RN: 112093-23-9
M. Wt: 161.24 g/mol
InChI Key: YJFNTOKQVRSFQZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-phenylethan-1-amine is an organic compound with the molecular formula C11H15N . It has a molecular weight of 161.24 g/mol . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of cyclopropylamines, such as 2-Cyclopropyl-2-phenylethan-1-amine, can be complex. One method involves the conversion of [ (1-ethoxycyclopropyl)oxy] (trimethyl)silane into 1-bromo-1-ethoxycyclopropane, which subsequently reacts with an aromatic amine to generate the cyclopropyl hemiaminal ether . Reduction of this intermediate then gives the desired amine .


Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-phenylethan-1-amine is 1S/C11H15N/c12-11 (8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropyl-2-phenylethan-1-amine can be complex and are often dependent on the specific conditions of the reaction . For example, the compound can participate in cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .


Physical And Chemical Properties Analysis

2-Cyclopropyl-2-phenylethan-1-amine is a solid at room temperature . The compound should be stored at a temperature of 4°C . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis

2-Cyclopropyl-2-phenylethan-1-amine: is a valuable building block in organic synthesis. Its cyclopropyl group can participate in ring-opening reactions, providing access to a variety of complex molecules. The compound’s ability to act as both a nucleophile and an electrophile allows for the creation of densely substituted cyclopropyl amines, azoles, and ethers .

properties

IUPAC Name

2-cyclopropyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFNTOKQVRSFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-2-phenylethan-1-amine

Synthesis routes and methods

Procedure details

1-Phenyl-1-cyclopropanecarbonitrile (1.0 g, 6.98 mmol) was added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether (25 mL). The suspension was refluxed for 2 h, then cooled to 0° C., and the excess hydride was destroyed by careful addition of water. After treatment with sodium hydroxide (1 N), the mixture was filtered and the filtrate extracted with diethyl ether. After drying of the organic phase with and evaporation 2 (719 mg, 70% ) was obtained as a clear liquid and used without further purification. 1H NMR (DMSO-d6): δ 7.28 (m, 4 H), 7.17 (m, 1 H), 2.70 (s, 2 H), 1.45 (bs, 2 H); 0.78 (dd, J=6.2, 3.8 Hz, 2 H); 0.67 (dd, J=6.2 Hz, 3.8 Hz, 2 H). MS: (m/z) 148 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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